5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is a substituted dihydrobenzofuran derivative characterized by a methoxy group at the 5-position and a carboxylic acid moiety at the 7-position of the benzofuran core.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-6-2-3-14-9(6)8(5-7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINHIGWJWUDRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)O)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-52-8 | |
| Record name | 5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to synthesize various benzofuran compounds with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is its potential as an anticancer agent. Research has indicated that derivatives of this compound can induce apoptosis in cancer cells. For example, a study demonstrated that a related derivative effectively arrested Jurkat T lymphocytes in the G2/M phase of the cell cycle and induced apoptosis, suggesting its potential as a chemotherapeutic agent against various cancers such as leukemia and breast cancer .
Case Study:
- Cell Lines Tested: Jurkat, MCF-7 (breast cancer), HT29 (colon cancer), U937 (monocytic leukemia).
- Findings: The compound exhibited a 60–80% decrease in cell viability in Jurkat and MCF-7 cells at specific concentrations, indicating strong anticancer properties .
Antioxidant Activity
The compound also displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases. This activity makes it a candidate for further research in aging and neurodegenerative diseases .
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes linked to disease pathways. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory processes, highlighting its potential utility in treating inflammatory diseases .
Material Science Applications
In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties. Its derivatives may serve as intermediates in the synthesis of polymers and resins used in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, they may exert antibacterial effects by disrupting bacterial cell walls or inhibiting essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid with key analogs, focusing on structural variations, synthetic routes, and functional properties.
Substituent Position and Functional Group Variations
Physicochemical and Functional Differences
- Electron Effects : The methoxy group in the 5-position (electron-donating) contrasts with the nitro group (electron-withdrawing) in the 5-nitro analog, influencing reactivity in electrophilic substitution reactions .
- Bioactivity: The 4-amino-5-chloro derivative’s amino and chloro substituents enhance hydrogen-bonding and lipophilicity, making it suitable for antimicrobial applications .
- Regiochemical Impact : Moving the methoxy group from C5 to C7 (as in 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid) alters the molecule’s dipole moment and solubility .
Biological Activity
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid is a benzofuran derivative recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and antimicrobial research. Its unique structural features, including a methoxy group and a carboxylic acid group, contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Benzofuran Core : A fused ring system that enhances biological activity.
- Methoxy Group : Located at the 5-position, it influences the compound's reactivity and solubility.
- Carboxylic Acid Group : Situated at the 7-position, it plays a crucial role in the compound's interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in various cancer cell lines, including Jurkat T-cells and MCF-7 breast cancer cells. This was demonstrated through flow cytometry analysis, which revealed a dose-dependent increase in cell cycle arrest following treatment with the compound .
- Apoptosis Induction : The compound activates apoptotic pathways, as evidenced by increased levels of cleaved poly(ADP-ribose) polymerase (PARP) in treated cells. In Jurkat cells, treatment with concentrations around 100 nM resulted in a significant percentage of PARP cleavage .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Comparative Biological Activity
To understand the relative efficacy of this compound compared to other compounds, a comparative analysis was conducted:
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antitumor Effects : A study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound led to a significant reduction in cell viability in Jurkat T-cells and MCF-7 cells over time. The study indicated that the compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
- Antimicrobial Efficacy Assessment : Another research article evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid, and how can purity be optimized?
Methodological Answer:
A common synthesis involves cyclization of substituted phenolic precursors under reflux with alkaline conditions. For example, potassium hydroxide in methanol/water mixtures (e.g., 10 mL methanol + 10 mL H₂O, reflux for 5 hours) has been used for analogous benzofuran derivatives . Post-reaction extraction with dichloromethane and purification via column chromatography (e.g., ethyl acetate as eluent) can achieve >80% yield. Purity optimization may involve recrystallization from benzene or adjusting reaction stoichiometry to minimize byproducts (e.g., unreacted esters). Monitor reaction progress via TLC (Rf ~0.65 in ethyl acetate) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives, such as varying antioxidant or cytotoxic effects?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS for antioxidant activity) or cell line specificity (e.g., selective cytotoxicity in MCF-7 vs. HEK293). To address this:
- Use orthogonal assays (e.g., combine ROS scavenging with NF-κB inhibition assays).
- Standardize cell culture conditions (e.g., serum concentration, passage number).
- Validate compound stability under experimental conditions (e.g., HPLC monitoring for degradation).
Refer to comparative bioactivity tables (e.g., PubChem data showing "High" vs. "Moderate" antioxidant activity for structurally similar compounds) to contextualize results .
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Resolve planar benzofuran core geometry and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in derivatives) .
- NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and dihydrofuran CH₂ groups (~δ 2.5–3.5 ppm).
- HRMS : Confirm molecular formula (e.g., C₁₁H₁₀O₅ requires [M+H]⁺ = 223.0606).
- FTIR : Carboxylic acid C=O stretch ~1700 cm⁻¹ and methoxy C–O ~1250 cm⁻¹ .
Advanced: What strategies improve regioselective functionalization of the benzofuran core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic substitution : Direct methoxy or carboxylic acid groups act as directing groups. Use Lewis acids (e.g., AlCl₃) to enhance para/ortho selectivity in halogenation.
- Cross-coupling : Suzuki-Miyaura reactions at the 2-position (e.g., using Pd catalysts) enable aryl/heteroaryl diversification .
- Protecting groups : Temporarily esterify the carboxylic acid to prevent side reactions during alkylation or acylation .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, as crystallization may alter solubility .
- Solvent : Stable in anhydrous DMSO for >6 months at -20°C. Aqueous solutions (pH 7.4) degrade within 48 hours; use fresh preparations for bioassays .
- Hygroscopicity : Desiccate with silica gel to prevent hydrolysis of the methoxy group .
Advanced: What computational modeling approaches predict interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with PubChem-derived 3D coordinates (InChIKey: BVNNAIYNHUXFCR-UHFFFAOYSA-N) to map binding to COX-2 or PPAR-γ .
- MD simulations : Analyze dihydrofuran ring flexibility in Desmond (100 ns trajectories) to assess conformational stability in binding pockets.
- QSAR : Train models using bioactivity data from analogs (e.g., IC₅₀ values against inflammatory markers) to prioritize synthetic targets .
Basic: What are the key spectral databases for verifying this compound’s identity?
Methodological Answer:
- PubChem CID : Cross-reference spectral data (e.g., UV-Vis λmax ~280 nm for benzofuran chromophore) .
- SciFinder : Use CAS RN 24280-93-1 (synonym) to retrieve NMR/IR libraries .
- Cambridge Structural Database : Compare X-ray parameters (e.g., unit cell dimensions) with published benzofuran derivatives .
Advanced: How can researchers mitigate toxicity risks during in vivo studies?
Methodological Answer:
- Acute toxicity assays : Start with zebrafish models to screen LD₅₀ (e.g., H300 hazard code for similar compounds) .
- Metabolite profiling : Use LC-MS/MS to identify hepatotoxic phase I metabolites (e.g., hydroxylated derivatives).
- Dosing regimens : Optimize via allometric scaling from in vitro IC₅₀ values to reduce renal accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
